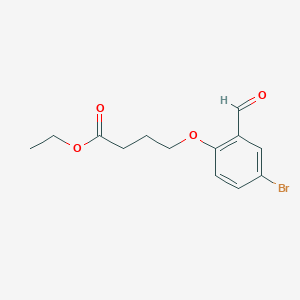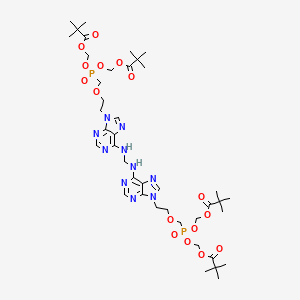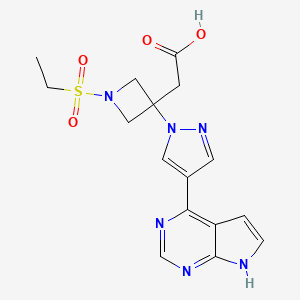![molecular formula C9H7NO4 B13425077 3-(Methoxymethyl)furo[3,4-b]pyridine-5,7-dione](/img/structure/B13425077.png)
3-(Methoxymethyl)furo[3,4-b]pyridine-5,7-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Methoxymethyl)furo[3,4-b]pyridine-5,7-dione is a heterocyclic compound with the molecular formula C9H7NO4 and a molecular weight of 193.16 g/mol . This compound is known for its unique structure, which includes a furo[3,4-b]pyridine core with a methoxymethyl group attached. It is used as an intermediate in the synthesis of various chemical compounds, including chiral herbicides.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxymethyl)furo[3,4-b]pyridine-5,7-dione typically involves the reaction of pyridine-2,3-dicarboxylic anhydride with methanol in the presence of a catalyst . The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality and yield. The compound is then purified using techniques such as crystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
3-(Methoxymethyl)furo[3,4-b]pyridine-5,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the furo[3,4-b]pyridine core.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acid derivatives, while substitution reactions can yield a variety of functionalized furo[3,4-b]pyridine compounds .
Aplicaciones Científicas De Investigación
3-(Methoxymethyl)furo[3,4-b]pyridine-5,7-dione has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and chiral herbicides.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-(Methoxymethyl)furo[3,4-b]pyridine-5,7-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with key enzymes involved in metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
Furo[3,4-b]pyridine-5,7-dione: A closely related compound with similar structural features but without the methoxymethyl group.
2,3-Pyridinedicarboxylic anhydride: Another related compound used as a starting material in the synthesis of 3-(Methoxymethyl)furo[3,4-b]pyridine-5,7-dione.
Uniqueness
The uniqueness of this compound lies in its methoxymethyl group, which imparts distinct chemical properties and reactivity.
Propiedades
Fórmula molecular |
C9H7NO4 |
|---|---|
Peso molecular |
193.16 g/mol |
Nombre IUPAC |
3-(methoxymethyl)furo[3,4-b]pyridine-5,7-dione |
InChI |
InChI=1S/C9H7NO4/c1-13-4-5-2-6-7(10-3-5)9(12)14-8(6)11/h2-3H,4H2,1H3 |
Clave InChI |
VRRZVFXTQORYAV-UHFFFAOYSA-N |
SMILES canónico |
COCC1=CC2=C(C(=O)OC2=O)N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-ethoxy-N,N-bis(2-hydroxyethyl)-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonamide](/img/structure/B13425009.png)


![1-Fluoro-4-[1,1,2,2-tetrafluoro-2-(2-methoxyphenoxy)ethyl]benzene](/img/structure/B13425023.png)
![Carbonohydrazonic dihydrazide, tris[(4-chlorophenyl)methylene]-](/img/structure/B13425037.png)




![(2Z)-2-[1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-sulfanylpiperidin-3-ylidene]acetic acid;hydrochloride](/img/structure/B13425045.png)

![[5-Chloro-2-(hexadecylthio)phenyl]-hydrazine](/img/structure/B13425059.png)

